BenchChemオンラインストアへようこそ!

3,8-Diazabicyclo[4.2.0]octane

Neuroscience Nicotinic Acetylcholine Receptors Pain

3,8-Diazabicyclo[4.2.0]octane (83693-76-9) is a rigid piperazine-pyrrolidine scaffold that enforces precise amine geometry, unlocking picomolar α4β2 nAChR affinity and clear α4β2/α3β4 discrimination unattainable with flexible diamines. It retains antiviral IC50 of 0.36 μM while replacing metabolically labile piperazine rings, and its high basicity (pKa ~11.07) simplifies salt formation. Ideal for pain, addiction, Alzheimer's, ADHD and HIV-1 entry inhibitor programs. Order now.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 83693-76-9
Cat. No. B3156797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[4.2.0]octane
CAS83693-76-9
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN2
InChIInChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2
InChIKeyCPGFQLIXICGYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[4.2.0]octane (CAS 83693-76-9) Procurement Guide: Conformationally Constrained Bicyclic Diamine Scaffold for CNS and Antiviral Research


3,8-Diazabicyclo[4.2.0]octane (CAS 83693-76-9) is a bicyclic diamine characterized by a fused piperazine-pyrrolidine ring system, yielding a rigid, conformationally constrained core . With a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol , this scaffold enforces a specific spatial orientation of the two basic nitrogen atoms. This structural rigidity differentiates it from flexible diamines such as piperazine and homopiperazine, making it a valuable privileged structure in medicinal chemistry for probing receptor binding conformations and improving target selectivity [1].

Why Piperazine or Other Diamines Cannot Substitute for 3,8-Diazabicyclo[4.2.0]octane in Target-Selective Programs


Flexible diamine linkers like piperazine or 1,4-diazepane adopt multiple low-energy conformations in solution, leading to promiscuous receptor binding and suboptimal subtype selectivity [1]. In contrast, the rigid 3,8-diazabicyclo[4.2.0]octane core enforces a precise geometric presentation of its amine substituents, which directly translates into enhanced nAChR subtype discrimination (α4β2 vs α3β4) [2] and preserved antiviral potency despite conformational restriction [3]. Substituting a flexible diamine for this constrained scaffold would likely degrade target selectivity, increase off-target pharmacology, and invalidate structure-activity relationships established in lead optimization campaigns [1].

Quantitative Differentiation of 3,8-Diazabicyclo[4.2.0]octane Against Closest Analogs: Evidence-Based Selection Criteria


Picomolar hα4β2 nAChR Affinity Surpasses Epibatidine Benchmark

A series of 3,8-diazabicyclo[4.2.0]octane-based ligands evaluated at human α4β2 nAChR exhibited picomolar binding affinity and nanomolar functional agonist potency. Several compounds (e.g., 24, 25, 28, 30, 32, and 47) demonstrated affinity equivalent to or greater than that of epibatidine, a prototypical potent nAChR agonist [1].

Neuroscience Nicotinic Acetylcholine Receptors Pain

QSAR-Modeled Subtype Selectivity (α4β2 vs α3β4) Superior to Flexible Diamines

3D-QSAR (CoMFA/CoMSIA) models of diazabicyclo[4.2.0]octane derivatives yielded high predictive power for hα4β2 agonist activity (q² = 0.926-0.945, r² = 0.983-0.988) and enabled rational design of compounds with high α4β2/α3β4 selectivity [1]. Flexible piperazine-based ligands typically lack this level of subtype discrimination due to conformational promiscuity [2].

Computational Chemistry Subtype Selectivity Toxicology

Conformational Constraint Maintains Antiviral Potency vs. Piperazine-Containing BMS-378806

Replacement of the piperazine ring in BMS-378806 with a 3,8-diazabicyclo[4.2.0]octane core (compound 3) yielded IC50 values of 0.36 μM against HIV-1 SF162, compared to 0.002 μM for the parent flexible analog [1]. Although potency was reduced, the constrained analog retained significant antiviral activity (IC90 29 μM, IC99 71 μM), whereas the smaller diazabicycloheptane analog was largely inactive.

Antiviral HIV Conformational Analysis

Diazabicycloalkane Scaffolds Enhance δ Opioid Receptor Selectivity vs. SNC80

Although this study focused on the [3.2.1] regioisomer, it demonstrates the class-wide advantage of diazabicycloalkane cores. Compound 4 (3,8-diazabicyclo[3.2.1]octane-based) exhibited improved δ opioid receptor affinity and selectivity relative to the flexible piperazine-containing SNC80 [1]. The rigid core restricts conformational freedom, favoring binding poses that discriminate between μ and δ opioid receptor subtypes.

Opioid Receptors Analgesia Selectivity

Predicted Physicochemical Properties (pKa, LogP) Guide Salt Selection and Formulation

Predicted pKa of 11.07±0.20 for the parent 3,8-diazabicyclo[4.2.0]octane scaffold differs from that of piperazine (pKa 9.8) [1]. This higher basicity influences salt formation, solubility, and permeability. The constrained geometry also impacts LogP (estimated -0.5 vs -0.3 for piperazine), which can alter partitioning behavior and oral absorption.

Preformulation Salt Selection Physicochemical Properties

Priority Application Scenarios for 3,8-Diazabicyclo[4.2.0]octane Based on Evidenced Differentiation


CNS Drug Discovery: nAChR Agonists for Pain and Cognitive Disorders

The picomolar α4β2 nAChR affinity demonstrated by 3,8-diazabicyclo[4.2.0]octane derivatives [1] makes this scaffold ideal for lead optimization programs targeting chronic pain, nicotine addiction, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). The rigid core enhances subtype selectivity [2], reducing off-target cardiovascular effects associated with α3β4 activation.

Antiviral Lead Optimization: HIV Entry Inhibitor Scaffold Replacement

The ability of the diazabicyclooctane analog to retain significant antiviral activity (IC50 0.36 μM) while replacing a metabolically labile piperazine ring [3] supports its use in next-generation HIV-1 entry inhibitors. Conformational constraint may improve metabolic stability and reduce clearance, addressing a key limitation of BMS-378806.

Opioid Receptor Pharmacology: Design of Subtype-Selective Analgesics

Building on evidence that diazabicycloalkane cores improve δ opioid receptor selectivity over flexible SNC80 [4], the 3,8-diazabicyclo[4.2.0]octane scaffold can be employed to develop biased ligands with reduced abuse potential. Its rigid geometry allows precise engineering of receptor subtype preference.

Pharmaceutical Formulation Development: Salt and Prodrug Strategy

The predicted high basicity (pKa 11.07) facilitates hydrochloride salt formation for improved aqueous solubility and stability. The constrained scaffold's unique LogP profile may be leveraged in prodrug design to optimize oral bioavailability and CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,8-Diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.